(E)-5-Tridecylidenefuran-2(5H)-one

Description

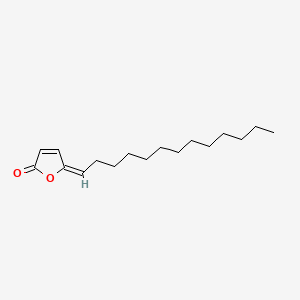

Structure

3D Structure

Properties

CAS No. |

77085-61-1 |

|---|---|

Molecular Formula |

C17H28O2 |

Molecular Weight |

264.4 g/mol |

IUPAC Name |

(5E)-5-tridecylidenefuran-2-one |

InChI |

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h13-15H,2-12H2,1H3/b16-13+ |

InChI Key |

UQSPNCHPSSEQIM-DTQAZKPQSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/1\C=CC(=O)O1 |

Canonical SMILES |

CCCCCCCCCCCCC=C1C=CC(=O)O1 |

Origin of Product |

United States |

Isolation and Source Organisms of E 5 Tridecylidenefuran 2 5h One

Terrestrial Plants and Microorganisms as Sources

While marine organisms are prominent sources, furanone derivatives have also been identified in terrestrial plants and microorganisms. researchgate.net However, the available literature did not provide specific examples of terrestrial sources for compounds closely related to (E)-5-Tridecylidenefuran-2(5H)-one.

Biosynthetic Pathways of E 5 Tridecylidenefuran 2 5h One

Proposed Biosynthetic Precursors

The biosynthesis of (E)-5-Tridecylidenefuran-2(5H)-one is hypothesized to originate from the convergence of fatty acid and polyketide pathways. The long tridecylidene side chain strongly suggests the involvement of a very-long-chain fatty acid (VLCFA) or a precursor thereof. nih.gov The furanone ring itself is likely derived from a smaller dicarboxylic acid or a related intermediate from central metabolism.

A plausible biosynthetic scenario involves the condensation of a 3-oxo fatty acid with a C3 or C4 building block derived from glycolysis or the Krebs cycle. nih.govnih.gov Specifically, the tridecyl portion likely originates from a C14 fatty acid, such as myristic acid, which undergoes oxidation to form a 3-oxo-tetradecanoyl-CoA intermediate. The furanone core could be formed from a precursor like succinyl-CoA or a related four-carbon dicarbonylic compound.

The proposed primary precursors are summarized in the table below:

| Proposed Precursor | Likely Contribution | Metabolic Origin |

| Myristoyl-CoA (C14) | Forms the tridecylidene side chain | Fatty Acid Biosynthesis |

| Malonyl-CoA | Extender unit for fatty acid synthesis | Acetyl-CoA Carboxylation |

| Succinyl-CoA | Potential source of the furanone ring backbone | Krebs Cycle |

| Glyceraldehyde-3-phosphate | Alternative C3 precursor for the furanone ring | Glycolysis |

Enzymatic Steps and Mechanisms in Furanone Ring Formation

The assembly of the furanone ring and the attachment of the alkylidene side chain are likely orchestrated by a multi-domain enzymatic complex, such as a polyketide synthase (PKS). The formation of the furanone ring itself is a critical step, likely proceeding through a series of enzyme-catalyzed reactions.

A key proposed step is a Knoevenagel-type condensation between the activated 3-oxo fatty acid precursor and the C3/C4 building block. nih.gov This would be followed by cyclization and dehydration to form the unsaturated lactone ring. The sequence of events is likely catalyzed by specific domains within a larger enzymatic machinery.

Key Enzymatic Steps:

Chain Elongation: A fatty acid synthase (FAS) or a PKS iteratively adds two-carbon units from malonyl-CoA to a starter unit to build the C14 fatty acid chain.

Oxidation: The fatty acid is oxidized at the β-position to generate a 3-oxoacyl-CoA intermediate.

Condensation: A condensation reaction, likely catalyzed by a ketosynthase (KS) domain, joins the 3-oxoacyl chain with the precursor for the furanone ring.

Cyclization and Lactonization: An enolization followed by an intramolecular attack of a hydroxyl group on the thioester carbonyl would lead to the formation of the five-membered lactone ring.

Dehydration: A dehydratase (DH) domain would then catalyze the removal of a water molecule to introduce the double bond within the furanone ring.

Elucidation of Alkene Stereochemistry in Tridecylidene Moiety

A defining feature of the molecule is the (E)-configuration of the exocyclic double bond of the tridecylidene moiety. The stereochemical control of double bond formation in polyketide biosynthesis is a well-studied phenomenon, typically governed by the dehydratase (DH) domain of the PKS. nih.govnih.govsemanticscholar.org

The DH domain catalyzes the dehydration of a β-hydroxyacyl intermediate, which is formed by the reduction of a β-ketoacyl group by a ketoreductase (KR) domain. The stereochemistry of the resulting double bond (either E or Z) is dictated by the specific type of DH domain involved. It is proposed that a specific DH domain within the biosynthetic machinery of this compound is responsible for the selective formation of the (E)-isomer. The enzyme likely binds the substrate in a conformation that favors the syn-elimination of water, leading to the thermodynamically more stable (E)-alkene. semanticscholar.org

The determination of this stereochemistry in natural products is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing the chemical shifts and coupling constants of the vinylic protons.

Genetic Basis of Biosynthesis in Producer Organisms

While the specific organism that produces this compound has not been definitively identified in the available literature, it is highly probable that it is of marine origin, as many similar furanones have been isolated from marine fungi and bacteria. nih.govsemanticscholar.orgresearchgate.netnih.gov The biosynthesis of such secondary metabolites is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). wikipedia.orgfrontiersin.org

A putative BGC for this compound would be expected to contain the following key genes:

| Gene/Enzyme Class | Proposed Function in Biosynthesis |

| Polyketide Synthase (PKS) | Core enzyme responsible for chain assembly, cyclization, and tailoring reactions. |

| Fatty Acid Synthase (FAS) | Synthesis of the long-chain fatty acid precursor. |

| Acyl-CoA Ligase/Synthetase | Activation of the fatty acid precursor. |

| Dehydratase (DH) | Catalyzes the formation of the exocyclic double bond with (E)-stereochemistry. |

| Ketoreductase (KR) | Reduction of keto groups during the polyketide assembly. |

| Thioesterase (TE) | Cleavage and release of the final product from the PKS. |

| Regulatory Genes | Control the expression of the biosynthetic genes. |

| Transporter Genes | Export of the final compound out of the cell. |

Identifying the producer organism would enable the use of genome mining techniques to locate this BGC and subsequently characterize the functions of the individual enzymes through gene knockout and heterologous expression studies.

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The proposed biosynthetic pathway provides a blueprint for developing efficient chemoenzymatic strategies for the synthesis of this compound and its analogs. By harnessing the power of enzymes for specific transformations, chemists can overcome challenges associated with traditional organic synthesis, such as stereochemical control and the use of harsh reagents.

Potential Chemoenzymatic Strategies:

Enzymatic Acylation and Cyclization: A lipase (B570770) or an esterase could be used to catalyze the condensation of a chemically synthesized long-chain keto-acid with a furanone precursor, followed by a spontaneous or enzyme-catalyzed cyclization.

PKS Module Engineering: Advanced genetic engineering techniques could allow for the construction of a minimal PKS system containing the necessary domains (KS, DH, KR, TE) to produce the target molecule from simple precursors in a microbial host.

Biocatalytic Desymmetrization: An enzyme could be used to selectively transform a symmetrical precursor to introduce the necessary chirality for the furanone ring.

Enzymatic Stereoselective Reduction: A ketoreductase with known stereoselectivity could be employed to set the stereochemistry of a hydroxyl group which then directs the formation of the (E)-double bond in a subsequent chemical step.

These chemoenzymatic approaches not only offer a more sustainable and efficient route to this compound but also open the door to the creation of novel analogs with potentially enhanced biological activities.

Synthetic Strategies and Methodologies for E 5 Tridecylidenefuran 2 5h One

Total Synthesis Approaches

The complete synthesis of (E)-5-Tridecylidenefuran-2(5H)-one from simple starting materials can be approached through various routes. Key to any successful synthesis is the strategic formation of the stereochemically defined exocyclic double bond and the construction of the γ-lactone ring.

The establishment of the (E)-geometry of the tridecylidene moiety is a critical step in the total synthesis of the target molecule. Several powerful olefination reactions are available to achieve this with high stereoselectivity.

Wittig and Horner-Wadsworth-Emmons Reactions:

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. rsc.orgacs.org For the synthesis of this compound, a stabilized ylide would be required to favor the formation of the (E)-alkene. organic-chemistry.org The general approach would involve the reaction of a suitable phosphonium (B103445) ylide with a precursor containing the furan-2(5H)-one core and a carbonyl group at the 5-position.

A more refined and often preferred method for generating (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netmdpi.com This reaction utilizes a phosphonate-stabilized carbanion, which generally provides higher (E)-selectivity and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct. researchgate.net The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions and the nature of the phosphonate (B1237965) and aldehyde used. researchgate.net

A plausible HWE approach to this compound would involve the reaction of a phosphonate reagent, such as diethyl (5-oxo-2,5-dihydrofuran-2-yl)methylphosphonate, with dodecanal. The base used for the deprotonation of the phosphonate plays a crucial role in the stereoselectivity of the reaction.

| Reaction | Reactants | Key Features | Predominant Product |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Can be tuned for E or Z selectivity based on ylide stability. rsc.orgorganic-chemistry.org | (E)-alkene with stabilized ylides |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone + Phosphonate Carbanion | Generally high (E)-selectivity, water-soluble byproduct. researchgate.net | (E)-alkene |

From Furfural (B47365): A common and economical starting material for the synthesis of the furan-2(5H)-one core is furfural. nih.govnih.govrug.nl Oxidation of furfural can lead to 5-hydroxy-2(5H)-furanone, a versatile intermediate that can be further functionalized. nih.govresearchgate.net

From Succinic Anhydride (B1165640) Derivatives: Succinic anhydride and its derivatives serve as valuable precursors for the butenolide ring. arkat-usa.orgresearchgate.net Olefination reactions, such as the Wittig reaction, can be performed on succinic anhydride to introduce the exocyclic double bond, although this can sometimes lead to mixtures of products. A more controlled approach involves the use of pre-functionalized succinic anhydride derivatives.

Other Methods: A variety of other methods for the synthesis of substituted butenolides have been reported, including the cyclization of γ-keto acids, the oxidation of furans, and transition metal-catalyzed reactions. researchgate.net The choice of a specific method would be dictated by the compatibility with the long alkyl chain and the desired stereochemistry.

Semi-synthetic Derivatization from Natural Precursors

An alternative to total synthesis is the semi-synthetic modification of readily available natural products. This approach can be particularly advantageous for introducing the long alkyl chain of this compound.

From Fatty Acids and Lipids: Natural sources provide a rich variety of long-chain fatty acids and their derivatives, which can serve as starting materials for the tridecylidene side chain. For instance, a suitable fatty acid could be converted to the corresponding aldehyde (dodecanal) required for the HWE reaction.

Enzymatic Approaches: Lipases are enzymes that can catalyze reactions with high chemo-, regio-, and enantioselectivity. They have been employed in the synthesis and resolution of furanone derivatives. arkat-usa.org A lipase (B570770) could potentially be used to catalyze the esterification of a furanone precursor with a long-chain alcohol or the hydrolysis of a racemic furanone ester to yield a chiral intermediate.

Development of Novel Methodologies for Analog Generation

The development of efficient and flexible synthetic methodologies is crucial for generating libraries of analogs of this compound for structure-activity relationship (SAR) studies.

Combinatorial Synthesis: Combinatorial chemistry techniques can be applied to rapidly generate a large number of structurally related compounds. researchgate.net For the furanone core, a library of analogs could be created by varying the substituents on the ring. For example, starting from a common intermediate like 3,4-dihalo-5-hydroxy-2(5H)-furanone, different alcohols and amines can be introduced to create a diverse set of furanones.

Analog Synthesis through Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide powerful tools for modifying the furanone scaffold. Brominated furanones can serve as versatile intermediates for the introduction of various aryl or alkyl groups at specific positions on the ring, allowing for the synthesis of a wide range of analogs.

The synthesis of analogs with variations in the alkylidene chain length and substitution pattern can also be readily achieved by employing different aldehydes or ketones in the Wittig or HWE olefination step. This flexibility allows for a systematic exploration of the impact of the side chain on the biological activity of the furanone.

No Scientific Data Available for this compound

A comprehensive search of publicly available scientific literature reveals no specific research data on the biological activities of the chemical compound This compound . Consequently, an article detailing its anti-inflammatory, anti-proliferative, and cytotoxic properties as per the requested outline cannot be generated at this time.

Extensive database searches were conducted to locate studies pertaining to the modulation of inflammatory mediators, target identification in inflammatory pathways, in vitro and in vivo inflammation models, and mechanisms of cell cycle arrest specifically related to this compound. These searches yielded no relevant results for this particular compound.

While the broader class of furan-2(5H)-one derivatives has been the subject of various pharmacological studies, demonstrating a range of biological activities including anti-inflammatory and cytotoxic effects, this information does not directly apply to the specific molecule . Adhering to the strict requirement to focus solely on this compound, no scientifically accurate content can be produced for the outlined sections.

Further research would be required to be initiated by the scientific community to investigate the potential biological activities of this compound before a detailed article on its properties can be written. At present, it remains an uncharacterized compound in the context of the requested biological activities.

Comprehensive Review of this compound Reveals Gaps in Current Biological Research

An extensive review of publicly available scientific literature and databases has revealed a significant lack of specific research data on the biological activities of the chemical compound This compound . Despite the growing interest in the broader class of furanones and their derivatives for various therapeutic applications, this particular long-chain alkylidene furanone appears to be largely uncharacterized in the contexts of oncology and microbiology as outlined.

Searches for specific data pertaining to the induction of apoptosis, molecular targets in cancer, in vitro cytotoxicity, and in vivo anti-tumor efficacy of this compound did not yield any direct research findings. While the furanone scaffold is a subject of investigation in cancer research, with studies reporting the cytotoxic effects of other derivatives like 5-arylidene-2(5H)-furanones and 3,4-diaryl-2(5H)-furanones against various cancer cell lines, these findings cannot be specifically attributed to the tridecylidene variant. nih.govnih.gov The general class of 2(5H)-furanones has been evaluated for cytotoxicity using methods such as the MTT assay on cancer cell lines, but specific data for this compound is absent from these reports. nih.govtsijournals.com

Similarly, in the field of microbiology, while brominated furanones are noted as a promising class of quorum sensing inhibitors that can prevent biofilm formation, specific studies on the anti-microbial, quorum sensing inhibition, or anti-biofilm properties of this compound are not available. arkat-usa.org Research into furanone derivatives often focuses on halogenated or aryl-substituted compounds, leaving the biological profile of long-chain alkylidene variants like this compound unexplored.

Consequently, due to the absence of specific scientific research on This compound , it is not possible to provide a detailed, evidence-based article on its biological activities and mechanistic investigations as requested. The following sections, which were intended to form the core of the article, remain unaddressed due to the lack of available data:

Biological Activities and Mechanistic Investigations of E 5 Tridecylidenefuran 2 5h One

Anti-microbial and Quorum Sensing Inhibition (QSI) Research

Anti-biofilm Formation Mechanisms

Further empirical research is required to elucidate the potential biological activities of this specific compound.

No Scientific Data Found for (E)-5-Tridecylidenefuran-2(5H)-one

Despite a comprehensive search of available scientific literature, no specific biological activity or mechanistic data could be found for the chemical compound this compound.

Extensive searches were conducted to locate research pertaining to the biological activities of this specific furanone isomer, including its potential effects on pathogenic microorganisms, its molecular targets within bacterial communication pathways, and any other investigated biological actions such as antiviral or immunomodulatory properties. The search, however, yielded no studies, datasets, or detailed research findings directly associated with "this compound."

While the broader class of compounds known as furanones has been the subject of various scientific investigations, demonstrating a range of biological activities, this information does not specifically apply to the (E)-5-tridecylidene isomer requested. General findings for the furanone chemical class include:

Antimicrobial and Quorum Sensing Inhibition: Certain furanone derivatives have been shown to interfere with bacterial communication systems, a process known as quorum sensing, which is crucial for the virulence of many pathogens. For example, some halogenated furanones have demonstrated the ability to disrupt biofilm formation and other quorum sensing-regulated behaviors in bacteria.

Other Biological Activities: The furanone scaffold is present in numerous natural products and synthetic compounds that have been explored for various therapeutic applications, including anticancer and anti-inflammatory activities.

It is crucial to emphasize that these activities are characteristic of the general furanone class and specific derivatives, and cannot be attributed to "this compound" without direct scientific evidence. The stereochemistry of a molecule, in this case, the (E)-isomer configuration at the double bond, can significantly influence its biological activity. Therefore, extrapolating data from other furanones to this specific compound would be scientifically inaccurate.

Consequently, the requested article detailing the biological activities and mechanistic investigations of this compound cannot be generated as per the specified outline due to the absence of published research on this particular compound. No data tables or detailed findings can be provided without resorting to speculation. Further research would be required to elucidate the specific biological profile of this compound.

Structure Activity Relationship Sar Studies of E 5 Tridecylidenefuran 2 5h One and Its Analogs

Impact of Furanone Ring Modifications on Activity

The 2(5H)-furanone ring is a critical pharmacophore, and modifications to this core structure can significantly modulate biological activity. The lactone's carbonyl group, conjugated with the endocyclic double bond, is a key feature, acting as a Michael acceptor and participating in hydrogen bonding.

Substitutions on the furanone ring have been shown to be a viable strategy for altering the biological profile of this class of compounds. For instance, the introduction of halogen atoms, such as in 3,4-dihalo-2(5H)-furanones, serves as a versatile handle for further chemical transformations to create a diverse library of derivatives. mdpi.com These halogenated precursors can be reacted with various nucleophiles to introduce new functionalities at the C3 and C4 positions, leading to compounds with a range of cytotoxic activities. nih.gov

Furthermore, the synthesis of bis-2(5H)-furanone derivatives, where two furanone rings are linked, has been explored as a strategy to enhance antitumor activity. nih.gov The spatial arrangement and the nature of the linker between the two furanone moieties are critical factors influencing their interaction with biological targets, such as DNA. nih.gov While direct modifications on the furanone ring of (E)-5-tridecylidenefuran-2(5H)-one are not extensively reported, studies on related furanones suggest that even minor alterations to the ring can have a profound impact on activity.

Role of the Alkene Moiety and Stereochemistry (E/Z Isomerism)

The exocyclic double bond at the C5 position, which connects the furanone ring to the tridecyl chain, is a crucial element for the biological activity of this compound. This α,β-unsaturated system extends the conjugation of the lactone, influencing the molecule's electronic properties and its ability to interact with biological targets.

Influence of Alkyl Chain Length and Substitution Patterns

The long lipophilic tridecyl chain of this compound is expected to play a significant role in its biological activity, primarily by influencing its physicochemical properties such as hydrophobicity. This, in turn, affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Structure-activity relationship studies on various classes of compounds have consistently shown that the length of an alkyl chain can dramatically impact biological efficacy. For instance, in a series of N-alkylmorpholine derivatives, antibacterial activity against MRSA was found to be highly dependent on the alkyl chain length, with optimal activity observed for chains of 12 to 16 carbons. Shorter chains (< 5 carbons) were inactive. This "cut-off" effect is a common phenomenon where activity increases with chain length up to a certain point, after which it either plateaus or decreases due to factors like reduced solubility or steric hindrance.

Similarly, for cannabimimetic indoles, high-affinity binding to cannabinoid receptors required a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon chain. A further increase to a heptyl group led to a significant drop in affinity. These findings from other compound classes strongly suggest that the 13-carbon chain of this compound is likely near the optimal length for certain biological activities, particularly those involving interactions with membranes or hydrophobic protein domains.

The following table summarizes the effect of alkyl chain length on the activity of various compound classes, providing a basis for inferring the importance of the tridecyl chain in the target molecule.

| Compound Class | Biological Activity | Optimal Alkyl Chain Length | Reference |

| N-Alkylmorpholine Derivatives | Antibacterial (MRSA) | C12-C16 | |

| Cannabimimetic Indoles | Receptor Binding (CB1/CB2) | C5 |

Identification of Key Pharmacophoric Elements

Based on the SAR studies of related furanone derivatives and other bioactive molecules, several key pharmacophoric elements can be proposed for this compound. A pharmacophore model for furan-based inhibitors of monoamine oxidase-B included a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. While the target compound lacks aromatic rings, the core furanone and the alkyl chain can be mapped to some of these features.

The essential pharmacophoric features for this class of compounds are likely to include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the furanone ring is a prominent hydrogen bond acceptor, capable of interacting with hydrogen bond donor residues in a biological target.

A Michael Acceptor: The α,β-unsaturated lactone system can act as a Michael acceptor, allowing for potential covalent bond formation with nucleophilic residues (e.g., cysteine or lysine) in enzymes or receptors. This covalent interaction can lead to irreversible inhibition.

A Hydrophobic Moiety: The long tridecyl chain provides a significant hydrophobic region, which is crucial for membrane permeability and for interactions with hydrophobic pockets of target proteins.

Defined Stereochemistry: The (E)-configuration of the exocyclic double bond dictates a specific spatial arrangement of the hydrophobic tail relative to the furanone head, which is likely critical for a precise fit with the biological target.

The following table outlines the proposed key pharmacophoric elements of this compound.

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | Furanone Carbonyl Oxygen | Hydrogen bonding with target protein |

| Michael Acceptor | α,β-Unsaturated Lactone | Covalent modification of target |

| Hydrophobic Region | Tridecyl Alkyl Chain | Interaction with hydrophobic pockets, membrane association |

| Stereochemical Constraint | (E)-Alkene Moiety | Specific spatial orientation for optimal binding |

Design and Synthesis of SAR-Driven Analogs

The insights gained from SAR studies provide a roadmap for the design and synthesis of novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. Synthetic strategies often focus on modifying the key pharmacophoric elements.

Furanone Ring Analogs: The synthesis of analogs with substitutions on the furanone ring can be achieved by utilizing versatile starting materials like mucohalic acids (3,4-dihalo-5-hydroxy-2(5H)-furanones). mdpi.com These can be reacted with a variety of nucleophiles to introduce diverse substituents at the C3 and C4 positions. Furthermore, ring-expansion strategies, for instance converting the furanone to a pyridazinone, have been shown to sometimes lead to improved biological activity. nih.gov

Alkyl Chain Analogs: The length and nature of the alkyl chain can be systematically varied to optimize activity. This can be achieved through Wittig-type reactions or other olefination methods on a suitable furanone precursor. Introducing branching, unsaturation, or cyclic moieties within the alkyl chain could further probe the steric and conformational requirements of the hydrophobic binding pocket.

Alkene Moiety Analogs: The synthesis of both (E) and (Z) isomers is crucial to confirm the importance of the double bond stereochemistry. Additionally, replacement of the double bond with a more stable linker, such as an ether or an amide, could help to elucidate the role of the Michael acceptor functionality.

The synthesis of γ-alkylidene butenolides can be accomplished through various methods, including the annulation of α-keto acids with aliphatic ketones, providing a route to a library of diversified butenolides. nih.gov The development of efficient and stereoselective synthetic routes is paramount for exploring the SAR of this compound class in a systematic manner. nih.govrsc.org

Computational and Theoretical Studies on E 5 Tridecylidenefuran 2 5h One

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as (E)-5-Tridecylidenefuran-2(5H)-one, might interact with a biological target, typically a protein.

Currently, there are no specific molecular docking studies reported for this compound. Research on other furan-containing compounds has demonstrated the utility of this approach in identifying potential protein targets and elucidating binding modes. For instance, studies on furan-azetidinone hybrids have used molecular docking to investigate their potential as inhibitors of bacterial enzymes. Such analyses provide insights into the key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. A similar investigation of this compound would be necessary to predict its binding affinity and selectivity for various protein targets.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules. These methods can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties.

As of now, no quantum chemical calculations specifically for this compound have been published. Studies on the parent 2(5H)-furanone molecule have utilized methods like Density Functional Theory (DFT) and ab initio calculations to explore its photochemical reactions and cycloaddition processes. Such calculations for this compound could determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. This method allows for the exploration of the conformational landscape of a molecule and its dynamic behavior in different environments, such as in solution or when bound to a protein.

There are no reported molecular dynamics simulations for this compound. MD simulations on other complex molecules have been used to understand their flexibility, conformational changes upon binding to a target, and the stability of the resulting complex. For this compound, MD simulations could reveal the preferred conformations of the long tridecylidene side chain and how its flexibility might influence interactions with biological targets.

In silico Prediction of Biological Targets

In silico target prediction methods use computational algorithms to identify potential biological targets of a small molecule based on its chemical structure. These approaches are valuable in the early stages of drug discovery for hypothesis generation and identifying potential new applications for existing compounds.

Specific in silico target prediction studies for this compound are not available. The application of such methods to this compound would involve screening its structure against databases of known protein targets to predict potential interactions. This could help to narrow down the experimental efforts required to identify its mechanism of action.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

No QSAR models that specifically include this compound have been developed. QSAR studies on other series of furanone derivatives have successfully identified key structural features that influence their biological activity, such as antifungal properties. A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activities to build a predictive model.

Analytical Methodologies for Quantifying E 5 Tridecylidenefuran 2 5h One in Research Matrices

Chromatographic Techniques (e.g., HPLC, GC) with Advanced Detectors

While no specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for (E)-5-Tridecylidenefuran-2(5H)-one have been published, techniques applied to similar furanone structures offer insight into potential methodologies.

For compounds with related structures, such as 2(5H)-furanone, reversed-phase HPLC has been utilized. A method for 2(5H)-furanone employs a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. tandfonline.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. tandfonline.com It is plausible that a similar reversed-phase approach, likely with a C18 column, could be adapted for the separation of the more nonpolar this compound, owing to its long alkylidene chain. Detection would likely be achieved using a UV detector, as many furanones exhibit UV absorbance.

Gas chromatography is another viable technique, particularly when coupled with mass spectrometry (GC-MS). For instance, a method for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in food matrices has been developed using a DB-5ms column with a splitless injection and a specific temperature program. microbiologyresearch.org Given the volatility of many furanones, a similar GC-based approach could likely be optimized for this compound.

Table 1: Hypothetical Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC |

| Column | C18, 5 µm, 4.6 x 250 mm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Detector | UV-Vis (Diode Array) | Mass Spectrometer (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | 1 µL (splitless) |

| Oven Program | Isocratic or Gradient | Temperature programmed |

This table is predictive and not based on published experimental data for the specific compound.

Mass Spectrometry-Based Quantification in Complex Samples

Mass spectrometry (MS), particularly in tandem with chromatographic separation (LC-MS or GC-MS), is a powerful tool for the quantification of compounds in complex biological and environmental samples. For related furanones, GC-MS/MS has been used for quantification in food samples, demonstrating the high sensitivity and selectivity of this technique. microbiologyresearch.org An untargeted metabolomics approach using LC-MS/MS has also been successfully employed to identify novel furanoterpenes in marine sponges, showcasing the utility of high-resolution mass spectrometry in discovering and characterizing new natural products.

For the quantification of this compound, a targeted approach using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer would be the gold standard. This would involve the selection of a specific precursor ion and one or more product ions for the compound of interest, allowing for highly selective and sensitive detection even in the presence of a complex matrix. The development of such a method would require the synthesis and purification of an analytical standard for this compound to determine its fragmentation pattern and optimize instrument parameters.

Spectroscopic Methods for Relative Abundance Determination

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of novel compounds and can be used for relative abundance determination. While specific spectroscopic data for this compound is not available in the literature, data for the parent 2(5H)-furanone and its derivatives exist.

¹H and ¹³C NMR spectra would provide key information on the chemical structure of this compound. The characteristic signals for the furanone ring, the exocyclic double bond, and the long tridecyl chain would be identifiable. In a mixture of related compounds, the integration of specific NMR signals could be used to determine the relative abundance of each component.

IR spectroscopy would reveal the presence of key functional groups, such as the carbonyl group of the lactone ring and the carbon-carbon double bonds. While less suited for precise quantification than chromatographic methods, IR spectroscopy can be a rapid method for assessing the relative presence of the furanone moiety in a sample.

Table 2: Predicted Spectroscopic Features for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Signals for protons on the furanone ring, vinylic proton of the alkylidene chain, and aliphatic protons of the tridecyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the furanone ring and alkylidene chain, and aliphatic carbons of the tridecyl group. |

| IR | Strong absorption band for the C=O stretch of the lactone, and bands for C=C stretching. |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern related to the furanone core and the alkyl side chain. |

This table is predictive and not based on published experimental data for the specific compound.

Applications in Biological System Analysis (e.g., in vitro media, animal tissues)

Halogenated furanones, a class of compounds to which this compound may belong, have been isolated from marine algae, notably Delisea pulchra. tandfonline.comoup.com These compounds are studied for their ability to interfere with bacterial quorum sensing and inhibit biofilm formation, indicating their analysis in in vitro bacterial culture media is a key application. oup.commicrobiologyresearch.org

The analytical methods described above (LC-MS and GC-MS) would be directly applicable to quantifying this compound in such experimental systems. Furthermore, the analysis of furanone derivatives in food matrices like meat, cheese, and fish has been demonstrated, suggesting that methods could be developed for its quantification in animal tissues, should it be relevant for toxicological or metabolic studies. microbiologyresearch.org The extraction and clean-up procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would need to be optimized for each specific biological matrix to remove interfering substances prior to analysis.

Future Research Directions and Translational Perspectives for E 5 Tridecylidenefuran 2 5h One

Exploration of Undiscovered Biological Activities

The furanone scaffold is a common motif in a variety of natural products with a wide range of pharmacological effects. benthamscience.com While some furanone derivatives have been investigated for antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, the full biological activity spectrum of (E)-5-tridecylidenefuran-2(5H)-one remains largely uncharted. ontosight.airesearchgate.net Future research should focus on comprehensive screening of this compound against a diverse array of biological targets.

Many furanones are known to act as signal molecules in inter-organism communication. nih.gov For instance, halogenated furanones produced by the red seaweed Delisea pulchra interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation and virulence. nih.govnih.gov Given this precedent, a key area of investigation for this compound is its potential as a quorum sensing inhibitor. This could have significant implications for combating bacterial infections and biofouling. nih.gov

Furthermore, some furanones have shown potential as anticancer agents. nih.gov However, the activity can be highly dependent on the specific chemical structure, including stereochemistry and side-chain substitutions. nih.gov Therefore, systematic in vitro studies against various cancer cell lines are warranted to determine if this compound possesses any cytotoxic or antiproliferative effects.

Development of Advanced Delivery Systems for in vivo Studies

A significant hurdle in the clinical translation of many promising compounds, including lactones, is their suboptimal pharmacokinetic properties, such as poor bioavailability and potential toxicity. nih.govresearchgate.net To overcome these challenges, the development of advanced delivery systems for this compound is crucial for enabling effective in vivo studies.

Nanoparticle-based delivery systems offer a promising approach to encapsulate and protect the compound, potentially enhancing its solubility, stability, and targeted delivery to specific tissues or organs. youtube.com These systems can be engineered to release the drug in a controlled manner, maintaining therapeutic concentrations while minimizing off-target effects. nih.gov The development of such systems would involve a deep understanding of the physicochemical properties of this compound and its interactions with various carrier materials. youtube.com

Identification of Novel Biosynthetic Enzymes for Biotechnological Production

The natural biosynthesis of many furanone compounds is an area of active research. nih.gov While the formation of some furanones, like those derived from the Maillard reaction in food, is well-understood, the enzymatic pathways for many others, including potentially this compound, are not fully elucidated. nih.gov Identifying the specific enzymes and metabolic pathways responsible for the biosynthesis of this compound in its natural source (if any) is a critical step towards its sustainable production.

Unraveling the biosynthetic pathway could pave the way for heterologous production in microbial hosts like yeast or bacteria. rsc.org This biotechnological approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis, which can be expensive and generate hazardous waste. rsc.orgmdpi.com Gene discovery and metabolic engineering techniques can be employed to optimize production yields and create a scalable and economically viable manufacturing process.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound within a biological system. nih.govnih.gov

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with this compound, researchers can identify its molecular targets and the signaling pathways it modulates. nih.gov This "trans-omics" approach can reveal novel mechanisms of action and help to build detailed molecular networks that explain the compound's biological activity. nih.gov Such in-depth mechanistic understanding is crucial for its potential development as a therapeutic agent. nih.gov

Challenges and Opportunities in Drug Discovery Lead Optimization

Should this compound demonstrate promising biological activity, the next phase would be lead optimization. This process involves refining the chemical structure to enhance desired properties like potency and selectivity while minimizing undesirable ones such as toxicity. unc.edu A key aspect of this is understanding the structure-activity relationship (SAR), which describes how modifications to the molecule's structure affect its biological activity. nih.gov

For butenolides, a class of compounds that includes furanones, studies have shown that modifying the alkyl side chain can significantly impact bioactivity. nih.gov Lipophilicity, or the compound's ability to dissolve in fats, has also been identified as a critical parameter influencing biological effect. nih.gov The lead optimization process for this compound would involve synthesizing and testing a series of analogues with variations in the tridecylidene side chain and other parts of the furanone ring. This iterative process of design, synthesis, and testing aims to produce a preclinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties. youtube.com

Sustainable Production and Environmental Impact Considerations

The principles of green chemistry and sustainability are increasingly important in chemical synthesis and manufacturing. mdpi.com Developing sustainable methods for the production of this compound is a key consideration for its long-term viability. This includes exploring biocatalytic methods and the use of renewable starting materials. mdpi.comresearchgate.net

The environmental impact of the compound and its degradation products must also be assessed. While some furanones are naturally occurring and likely biodegradable, the introduction of any new chemical into the environment requires careful evaluation of its potential persistence, bioaccumulation, and toxicity to non-target organisms. As some furanones have been shown to have effects on marine organisms, a thorough environmental risk assessment will be an essential part of the responsible development of this compound. nih.gov

Q & A

Q. What are the common synthetic pathways for preparing (E)-5-Tridecylidenefuran-2(5H)-one, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves [4+2] cycloaddition reactions or aldol condensation using tridecyl aldehyde and furan-2(5H)-one precursors. Key steps include:

- Aldol Condensation : A base-catalyzed reaction (e.g., NaOH or KOH) between furan-2(5H)-one and tridecanal, followed by dehydration to form the α,β-unsaturated lactone. Temperature control (60–80°C) ensures the (E)-isomer predominates due to thermodynamic stability .

- Cycloaddition : Diels-Alder reactions with dienophiles like maleic anhydride can yield substituted furanones, though regioselectivity requires careful optimization of solvent polarity (e.g., DMF vs. THF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

Q. What solvent systems are optimal for handling this compound in experimental settings?

The compound exhibits limited solubility in polar solvents:

- Primary Solvent : DMSO (100 mg/mL) is preferred for stock solutions due to high solubility .

- Alternative : Dichloromethane (DCM) or THF for non-aqueous reactions (20–30 mg/mL) .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent lactone ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : Keto-enol equilibria in substituted furanones may split signals. Use variable-temperature NMR (–40°C to 25°C) to identify dynamic processes .

- Impurities : Cross-validate with X-ray crystallography (e.g., single-crystal analysis) to confirm bond angles and stereochemistry .

- Statistical Analysis : Apply principal component analysis (PCA) to chromatographic data to distinguish artifacts from true signals .

Q. What strategies enhance the biological activity screening of this compound against enzyme targets?

- Molecular Docking : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) or acetylcholinesterase. Focus on the α,β-unsaturated lactone moiety for covalent interactions .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., COX-2 inhibition kit) at 10–100 µM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to positive controls (e.g., doxorubicin) .

Q. How can computational methods aid in predicting the metabolic stability of this compound?

- QSAR Modeling : Use ADMET Predictor™ to estimate hepatic clearance (e.g., t₁/₂ = 2.5 h in human microsomes) .

- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) detects phase I metabolites (e.g., hydroxylation at C-5) .

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic sites prone to glutathione conjugation .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., polymerization) by precise control of residence time (5–10 min) .

- Catalyst Recycling : Immobilized bases (e.g., NaOH on silica gel) improve yield reproducibility (70–75% over 5 cycles) .

- Process Analytics : In-line FTIR monitors reaction progress and detects intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.